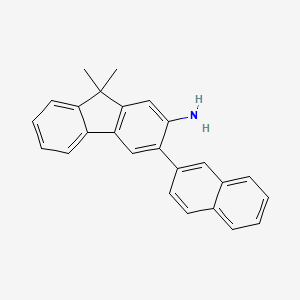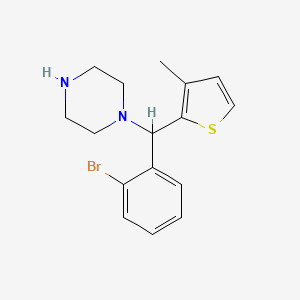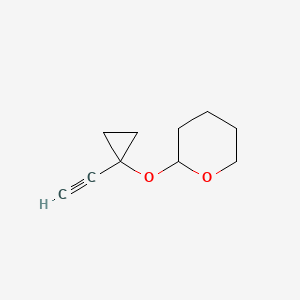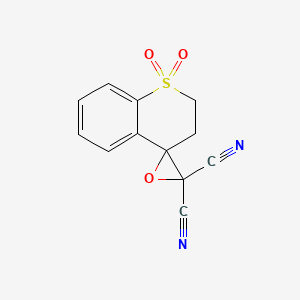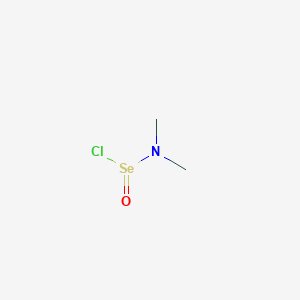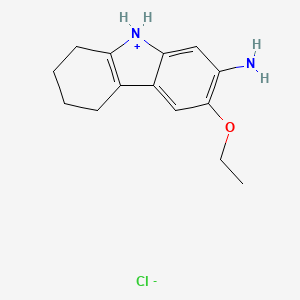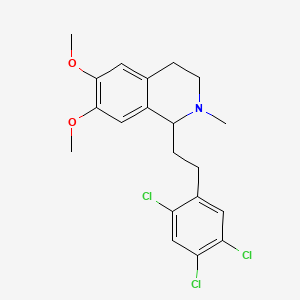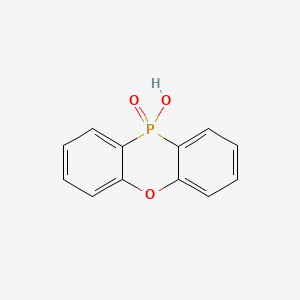
10H-Phenoxaphosphin-10-ol 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-hydroxyphenoxaphosphinine 10-oxide is an organophosphorus compound with the molecular formula C12H9O3P This compound is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a phenoxaphosphinine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
10-hydroxyphenoxaphosphinine 10-oxide can be synthesized through the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine 10-oxide using potassium permanganate in an alkaline medium. This reaction yields 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid, which exists as a stable crystal hydrate containing two water molecules .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-hydroxyphenoxaphosphinine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid.
Substitution: It can participate in substitution reactions, particularly involving the phenoxaphosphinine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.
Substitution Reagents: Various aromatic tetraamines in polyphosphoric acid (PPA) and Eaton’s reagent are used for substitution reactions.
Major Products Formed
Scientific Research Applications
10-hydroxyphenoxaphosphinine 10-oxide has several scientific research applications, including:
Chemistry: Used in the synthesis of polybenzoimidazoles and other high-molecular-weight phosphorus-containing compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-hydroxyphenoxaphosphinine 10-oxide involves its ability to undergo oxidation and substitution reactions. The compound’s unique structure allows it to interact with various molecular targets, including aromatic tetraamines and polyphosphoric acid, leading to the formation of high-molecular-weight compounds .
Comparison with Similar Compounds
Similar Compounds
10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine 10-oxide: A precursor in the synthesis of 10-hydroxyphenoxaphosphinine 10-oxide.
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide: Another organophosphorus compound with similar applications in flame retardants.
Uniqueness
10-hydroxyphenoxaphosphinine 10-oxide is unique due to its specific structure, which includes a phenoxaphosphinine ring and a phosphorus-oxygen bond. This structure allows it to participate in a variety of chemical reactions, making it valuable in both
Properties
CAS No. |
15042-79-2 |
|---|---|
Molecular Formula |
C12H9O3P |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
10-hydroxyphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C12H9O3P/c13-16(14)11-7-3-1-5-9(11)15-10-6-2-4-8-12(10)16/h1-8H,(H,13,14) |
InChI Key |
RPCNCQRKBZHGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3P2(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
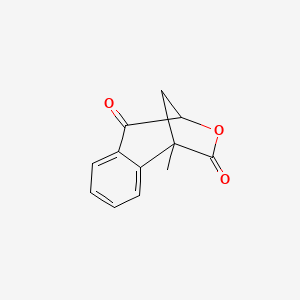
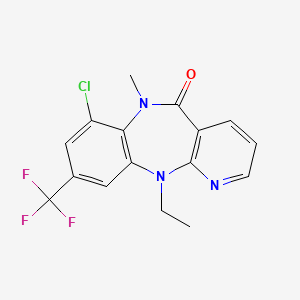
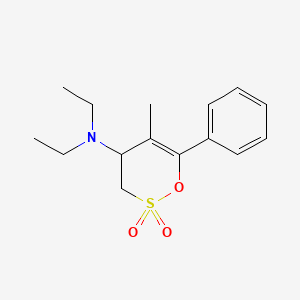
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
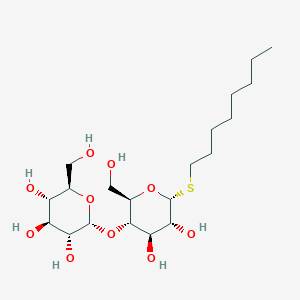
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
